Chrysogenamide A

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

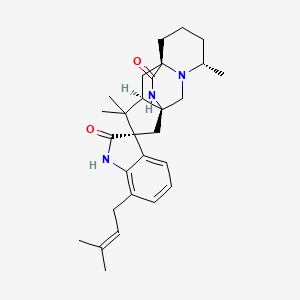

Chrysogenamide A, also known as this compound, is a useful research compound. Its molecular formula is C28H37N3O2 and its molecular weight is 447.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

化学反应分析

Biosynthetic Pathway

Chrysogenamide A originates from a diketopiperazine (DKP) intermediate formed by coupling L-tryptophan and L-pipecolic acid. Critical biosynthetic steps include:

Key Reactions

-

Prenylation :

-

Thio-Claisen Rearrangement :

-

Intramolecular Diels-Alder (IMDA) Reaction :

-

Oxidation :

Synthetic Approaches

Efforts to synthesize this compound have focused on mimicking its biosynthetic pathway:

Challenges

-

Stereoselective prenylation and azadiene tautomerization require precise enzymatic or catalytic control .

-

The IMDA reaction demands regioselectivity to avoid competing pathways .

Enzymatic Modifications

Fungal enzymes play pivotal roles in this compound’s reactivity:

-

CtdE (FAD-dependent oxygenase) : Catalyzes β-face epoxidation and semipinacol rearrangement to form the 3S-spirooxindole .

-

CtdY (P450 enzyme) : Cleaves the bicyclo[2.2.2]diazaoctane amide bond, enabling scaffold diversification .

Neuroprotective Mechanism

This compound inhibits Keap1, promoting Nrf2 translocation to the nucleus and upregulating antioxidant genes (e.g., HO-1, NQO1) in SH-SY5Y cells .

Comparative Reactivity

| Feature | This compound | Citrinadin A | Brevianamide A |

|---|---|---|---|

| Core Structure | Bicyclo[2.2.2] | Bicyclo[2.2.2] | Bicyclo[2.2.2] |

| Spiro-Oxindole | 3S | 3S | 3R |

| Key Enzyme | CtdE | PhqK | BvnD |

| Prenylation Site | C7 | C2 | C2 |

Computational Insights

常见问题

Basic Research Questions

Q. How was Chrysogenamide A first identified, and what methodologies were pivotal in its discovery?

this compound was isolated from Penicillium chrysogenum No. 005, an endophytic fungus found in Cistanche deserticola roots. Researchers used bioactivity-guided fractionation, screening fungal extracts for neuroprotective effects on SH-SY5Y cells. Secondary metabolites were isolated via chromatographic techniques (e.g., HPLC, TLC) and structurally characterized using NMR and mass spectrometry. Taxonomic validation of the fungal strain was supported by identifying other P. chrysogenum-specific metabolites .

Q. What distinguishes the structural features of this compound from related fungal alkaloids?

this compound contains a bicyclo[2.2.2]diazaoctane ring system, a spiro-oxindole moiety, and a C-17 methylated pipecolic acid unit. Unlike marcfortines or brevianamides, it exhibits an anti-configuration at the bicyclo bridge and an isoprene unit at the C-7 indole position instead of dioxepin/pyran rings. These features were confirmed via X-ray crystallography and comparative NMR analysis with known analogs .

Q. What experimental models validate this compound's neuroprotective activity?

Neuroprotection was assessed using SH-SY5Y cells subjected to oxidative stress (e.g., H₂O₂ exposure). Cell viability assays (MTT, ATP quantification) and apoptosis markers (caspase-3 activity) were employed. This compound demonstrated dose-dependent protection, with IC₅₀ values compared to positive controls like N-acetylcysteine .

Advanced Research Questions

Q. What challenges arise in synthesizing this compound’s bicyclo[2.2.2]diazaoctane ring, and how can they be addressed?

The bicyclo[2.2.2]diazaoctane system poses stereochemical and regioselective challenges due to its strained conformation. Retrosynthetic strategies may focus on late-stage cyclization using transition-metal catalysis (e.g., Pd-mediated C–N coupling) or biomimetic approaches mimicking fungal enzymatic pathways. Computational modeling (DFT) can predict feasible intermediates .

Q. How do contradictions in bioactivity data for this compound across studies inform experimental design?

Discrepancies in reported IC₅₀ values may stem from variations in cell culture conditions (e.g., serum concentration, oxidative stress induction method). To mitigate this, standardize protocols (e.g., ISO guidelines for cell-based assays) and include multiple orthogonal assays (e.g., ROS detection, mitochondrial membrane potential). Cross-validation with in vivo models (e.g., zebrafish neurodegeneration assays) is recommended .

Q. What methodologies are critical for elucidating this compound’s mechanism of action beyond cell viability assays?

Advanced techniques include:

- Transcriptomics/proteomics : RNA-seq or SILAC-based profiling to identify pathways (e.g., Nrf2/ARE signaling) modulated by this compound.

- Molecular docking : Predict interactions with targets like Keap1 or SOD1 using cryo-EM or AlphaFold-predicted structures.

- Pharmacological inhibition : Co-treatment with pathway-specific inhibitors (e.g., ML385 for Nrf2) to confirm mechanistic dependencies .

Q. How does this compound’s structural uniqueness inform comparative studies with brevianamides or marcfortines?

Comparative studies should focus on:

- Structure-activity relationships (SAR) : Modifying the isoprene unit or bicyclo ring to assess neuroprotection thresholds.

- Biosynthetic gene cluster analysis : Use genome mining (antiSMASH) to compare P. chrysogenum clusters with those of brevianamide-producing fungi.

- Biological target specificity : Radioligand binding assays to evaluate affinity for shared targets (e.g., NMDA receptors) .

Q. Methodological Guidance

Q. What strategies ensure reproducibility in isolating this compound from fungal extracts?

- Strain authentication : Deposit the fungal strain in a culture collection (e.g., ATCC) and document growth conditions (media, temperature).

- Standardized extraction : Use defined solvent systems (e.g., EtOAc/MeOH gradients) and validate purity via HPLC-DAD/ELSD.

- Data transparency : Publish raw spectral data (NMR, MS) in supplementary materials for peer validation .

Q. How can researchers address gaps in this compound’s pharmacokinetic (PK) and toxicity profiles?

- ADME assays : Perform Caco-2 permeability, microsomal stability, and plasma protein binding studies.

- Toxicity screening : Use zebrafish embryos for acute toxicity (LC₅₀) and Caenorhabditis elegans for long-term neurobehavioral effects.

- Metabolite identification : LC-HRMS to track in vitro and in vivo metabolic pathways .

Q. What frameworks guide the integration of this compound findings into broader neuropharmacology research?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design studies that:

属性

分子式 |

C28H37N3O2 |

|---|---|

分子量 |

447.6 g/mol |

IUPAC 名称 |

(1'S,3S,4'S,8'S,10'R)-4',11',11'-trimethyl-7-(3-methylbut-2-enyl)spiro[1H-indole-3,12'-3,14-diazatetracyclo[6.5.2.01,10.03,8]pentadecane]-2,15'-dione |

InChI |

InChI=1S/C28H37N3O2/c1-17(2)11-12-19-9-6-10-20-22(19)29-24(33)28(20)15-26-16-31-18(3)8-7-13-27(31,23(32)30-26)14-21(26)25(28,4)5/h6,9-11,18,21H,7-8,12-16H2,1-5H3,(H,29,33)(H,30,32)/t18-,21+,26+,27-,28-/m0/s1 |

InChI 键 |

OFVLVORZFFTHHV-DLTZEPNRSA-N |

手性 SMILES |

C[C@H]1CCC[C@]23N1C[C@@]4(C[C@@]5(C6=CC=CC(=C6NC5=O)CC=C(C)C)C([C@H]4C2)(C)C)NC3=O |

规范 SMILES |

CC1CCCC23N1CC4(CC5(C6=CC=CC(=C6NC5=O)CC=C(C)C)C(C4C2)(C)C)NC3=O |

同义词 |

chrysogenamide A |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。